molecular formula C6H5FN4 B15072102 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B15072102
M. Wt: 152.13 g/mol
InChI Key: UCGRFJIOSICVNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrrolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    7H-Pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

    5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine:

Uniqueness

The presence of the fluorine atom in 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug development and other applications .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C6H5FN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)

InChI Key

UCGRFJIOSICVNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)F

Origin of Product

United States

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